molecular formula C18H23N3O7 B14527029 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine CAS No. 62635-86-3

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine

Cat. No.: B14527029
CAS No.: 62635-86-3
M. Wt: 393.4 g/mol
InChI Key: AEAFLKGPJIQJGT-KBPBESRZSA-N
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Description

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine (Z-Pro-Ser-Gly-OH) is a synthetic tripeptide featuring an N-terminal benzyloxycarbonyl (Cbz) protecting group. This protection strategy, common in peptide synthesis , enhances the compound's stability by making it less susceptible to unintended reactions and facilitates its handling in various research applications. The sequence consists of L-proline, L-serine, and glycine, a combination that creates a unique structural motif. The presence of proline can introduce a kink in the peptide chain, while the serine residue introduces a potential site for phosphorylation or hydrogen bonding, and glycine offers conformational flexibility . This compound is primarily used as a key building block or intermediate in the solid-phase or solution-phase synthesis of more complex peptides and peptidomimetics . Researchers value it for constructing peptide libraries or specific sequences where its unique Pro-Ser-Gly motif may be of interest, potentially in studies related to protein folding, enzyme-substrate interactions, or as a substrate for proteolytic enzymes like prolyl endopeptidases . The Cbz protecting group can be selectively removed under mild hydrogenation conditions or using hydrofluoric acid, allowing for controlled elongation of the peptide chain . The product is supplied as a high-quality powder and is characterized by techniques such as NMR and mass spectrometry to ensure identity and purity exceeding 95%, as is standard for research-grade peptides . It is intended for in vitro research applications only. WARNING: This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

62635-86-3

Molecular Formula

C18H23N3O7

Molecular Weight

393.4 g/mol

IUPAC Name

2-[[(2S)-3-hydroxy-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid

InChI

InChI=1S/C18H23N3O7/c22-10-13(16(25)19-9-15(23)24)20-17(26)14-7-4-8-21(14)18(27)28-11-12-5-2-1-3-6-12/h1-3,5-6,13-14,22H,4,7-11H2,(H,19,25)(H,20,26)(H,23,24)/t13-,14-/m0/s1

InChI Key

AEAFLKGPJIQJGT-KBPBESRZSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)NCC(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CO)C(=O)NCC(=O)O

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and C-Terminal Attachment

Solid-phase synthesis begins with immobilization of the C-terminal glycine residue onto a resin. Wang or 2-chlorotrityl chloride resins are preferred due to their compatibility with acid-labile linkers. Glycine is typically loaded onto the resin using a 3:1 molar ratio of amino acid to resin capacity, activated via diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The loading efficiency, monitored by Kaiser testing, exceeds 95% under optimized flow rates of 2 mL/min.

Sequential Amino Acid Coupling

L-Serine Incorporation

After deprotection of glycine’s α-amino group using 20% piperidine in dimethylformamide (DMF), L-serine tert-butyl ether (Ser-OtBu) is coupled using hexafluorophosphate benzotriazole tetramethyluronium (HBTU) and N,N-diisopropylethylamine (DIEA) in a 4:1 DMF/DCM mixture. Coupling times are reduced to 30 minutes at 50°C in flow-based systems, achieving >99% efficiency. The tert-butyl group protects serine’s hydroxyl side chain during subsequent reactions.

L-Proline Activation

L-Proline, protected at the N-terminus with a benzyloxycarbonyl (Cbz) group, is preactivated using HOBt and DIC in DMF. The coupling to serine proceeds at 25°C for 60 minutes, with real-time monitoring via UV absorption at 220 nm confirming completion. The Cbz group remains stable under these conditions, preventing undesired deprotection.

Deprotection and Cleavage

Final cleavage from the resin employs trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5) for 2 hours, simultaneously removing the tert-butyl group from serine and releasing the peptide into solution. The Cbz group remains intact due to its stability under acidic conditions. Crude yields average 85–90%, with purities of 70–75% prior to chromatography.

Solution-Phase Synthesis

Stepwise Protection and Coupling

In solution-phase synthesis, glycine’s carboxyl group is first protected as a methyl ester. L-Serine’s hydroxyl and amine groups are protected with tert-butyl and fluorenylmethyloxycarbonyl (Fmoc) groups, respectively. Coupling to glycine methyl ester uses ethyl cyano(hydroxyimino)acetate (Oxyma) and DIC in tetrahydrofuran (THF), achieving 88% yield after 4 hours.

Segment Condensation Approach

The dipeptide Ser-Gly is subsequently coupled to Cbz-protected proline using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and DIEA in DMF. This method avoids racemization, with enantiomeric excess >98% confirmed by chiral HPLC. Global deprotection of the methyl ester and tert-butyl groups is performed using TFA, yielding the final product in 75% overall yield.

Optimization of Synthesis Parameters

Coupling Reagents and Conditions

Comparative studies of coupling reagents reveal that HBTU/HOBt/DIEA systems achieve higher efficiency (98%) than carbodiimide-based methods (85–90%) for proline incorporation. Elevated temperatures (50°C) reduce coupling times by 40% without compromising purity.

Coupling Reagent Efficiency (%) Racemization Risk Reference
HBTU/HOBt/DIEA 98 Low
DIC/Oxyma 92 Moderate
PyBOP/DIEA 95 Low

Temperature and Solvent Effects

Nonpolar solvents like DCM improve solubility of Cbz-protected intermediates, while DMF enhances coupling rates. Kinetic analyses show that reactions at 50°C in DMF reach completion 2.5× faster than at 25°C.

Analytical Characterization

HPLC Purity Analysis

Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine at 12.3 minutes, with >98% purity post-purification.

Mass Spectrometry Confirmation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 393.4 [M+H]⁺, consistent with the theoretical molecular weight.

Comparative Analysis of Methodologies

SPPS offers superior scalability and automation potential, particularly in flow-based systems where cycle times are reduced to 8 minutes per residue. Solution-phase synthesis, while less efficient, provides flexibility for large-scale production of protected intermediates.

Challenges and Troubleshooting

Incomplete Deprotection

Residual tert-butyl groups on serine occur if cleavage times are insufficient. Extended TFA treatment (3 hours) or addition of scavengers (e.g., thioanisole) mitigates this issue.

Epimerization at Serine

Racemization during serine coupling is minimized using Oxyma/DIC systems, which maintain chiral integrity better than carbodiimides.

Chemical Reactions Analysis

Hydrolysis Reactions

This compound undergoes hydrolysis at peptide bonds or protective groups under specific conditions:

Reaction Type Conditions Outcome
Acidic hydrolysisHCl (6M), 110°C, 24 hrsCleavage of peptide bonds, yielding free amino acids (proline, serine, glycine)
Basic hydrolysisNaOH (1M), 80°C, 12 hrsSelective cleavage of ester linkages (e.g., benzyloxycarbonyl group removal)

Hydrolysis kinetics depend on steric hindrance from the proline ring and the stability of the Cbz group under acidic/basic environments.

Deprotection Reactions

The benzyloxycarbonyl group is selectively removed to expose the amine for further synthesis:

Method Reagents Efficiency
Catalytic hydrogenationH₂, Pd/C, methanol>95% yield (confirmed via HPLC)
AcidolysisHBr in acetic acidMild conditions preserve serine hydroxyl

Deprotection is critical for elongating peptide chains or modifying the backbone in drug development.

Functional Group Reactivity

Key reactive sites include:

  • Serine hydroxyl : Phosphorylation or glycosylation via esterification.

  • C-terminal glycine : Coupling with other amino acids using carbodiimides (e.g., EDC/NHS).

Stability and Degradation

Degradation pathways under varying conditions:

Condition Observation
High humidityHydrolysis of serine-glycine bond accelerates
Oxidative environmentsCbz group destabilizes, forming benzaldehyde derivatives

Structural and Molecular Data

Property Value Source
Molecular formulaC₁₈H₂₃N₃O₇
Molecular weight393.4 g/mol
Purity (HPLC)≥98%
InChI keyDHTSUHYTYUXMOL-JTQLQIEISA-N

This compound’s reactivity is foundational for developing peptide-based therapeutics, with ongoing research optimizing its stability and functional versatility .

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is a synthetic tripeptide derivative belonging to the class of amino acids and derivatives. It incorporates a benzyloxycarbonyl protecting group, which is used in organic synthesis to enhance the stability and reactivity of amino acids during chemical reactions.

Chemical Properties and Reactivity

The chemical reactivity of this compound primarily involves its peptide bonds and functional groups. The benzyloxycarbonyl group can be removed under acidic conditions, which allows for the release of the free amine functionalities of proline and serine. This deprotection step is crucial in peptide synthesis, where subsequent coupling reactions can occur to form larger peptides or proteins. The presence of hydroxyl groups in the serine component allows for further derivatization through esterification or phosphorylation reactions, which can modify the compound's properties, enhancing its biological activity or solubility in various solvents.

Potential Applications

While specific pharmacological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. Peptides that contain proline and serine residues are known to play roles in various biological processes, including enzyme regulation and cellular signaling pathways.

Interaction Studies: Interaction studies involving this compound focus on its binding affinity and specificity towards various enzymes and receptors. Given its structural characteristics, it may interact with proteases or other enzymes involved in metabolic pathways. Such studies are crucial for understanding its potential therapeutic roles and mechanisms of action.

In Vitro Assays: In vitro assays can be designed to assess how this compound affects enzyme kinetics or cellular responses in models that mimic disease states involving proteolytic dysregulation. The compound may also demonstrate activity as an inhibitor or modulator of proteolytic enzymes, given its structural similarity to substrates recognized by such enzymes. This potential has implications for therapeutic applications, particularly in diseases characterized by dysregulated proteolysis.

Structural Similarity

Several compounds share structural similarities with this compound.

Compound NameStructural FeaturesUnique Aspects
N-Benzyloxycarbonyl-L-prolineContains proline with a benzyloxycarbonyl groupCommonly used as a protecting group
L-serylglycineA simpler structure without protective groupsDirectly involved in protein synthesis
1-Boc-L-prolyl-L-serineSimilar structure with a tert-butyloxycarbonyl groupMore sterically hindered than benzyloxycarbonyl
N-Acetyl-L-serineAcetate instead of benzyloxycarbonylProvides different solubility and reactivity

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino terminus, allowing the peptide to interact with its target without degradation. The peptide sequence can mimic natural substrates or inhibitors, modulating biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds and Structural Variations

The following compounds share the benzyloxycarbonyl protecting group but differ in amino acid composition and chain length:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine 62635-86-3 C₁₈H₂₃N₃O₇ 393.4 Hydroxyl group (Ser), rigid Pro, flexible Gly
Z-Phe-Gly-Gly-OH 37700-64-4 C₂₁H₂₃N₃O₆ 413.42 Hydrophobic Phe residue, no hydroxyl group
Z-Gly-Pro-Leu-Ala 68385-17-1 C₂₄H₃₄N₄O₇ 490.55 Extended chain (tetrapeptide), hydrophobic Leu and Ala residues
N-[(Benzyloxy)carbonyl]-L-alanyl-N-cyclopentylglycine 147635-30-1 C₁₈H₂₄N₂O₅ 348.40 Cyclopentyl-modified Gly, steric hindrance

Property Analysis

Solubility and Hydrophobicity
  • The target compound’s serine residue increases hydrophilicity compared to Z-Phe-Gly-Gly-OH, which contains a hydrophobic phenylalanine side chain .
  • Z-Gly-Pro-Leu-Ala (MW 490.55) has reduced solubility in aqueous media due to its longer chain and hydrophobic leucine/alanine residues .
Conformational Stability
  • N-[(Benzyloxy)carbonyl]-L-alanyl-N-cyclopentylglycine introduces a cyclopentyl group, which may sterically hinder substrate-receptor interactions .
Functional Implications
  • The hydroxyl group in serine enables hydrogen bonding, making the target compound suitable for applications requiring polar interactions (e.g., enzyme substrates) .
  • Glycine’s flexibility in Z-Phe-Gly-Gly-OH allows for adaptable binding in peptide-based inhibitors .

Limitations and Data Gaps

  • Empirical solubility data for the target compound are sparse, necessitating extrapolation from structural analogs.

Biological Activity

1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine is a synthetic dipeptide that has garnered attention due to its potential biological activities. This compound belongs to a class of amino acid derivatives that play significant roles in various biochemical pathways, particularly in neurobiology and immune response modulation.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₅N₃O₄
  • Molecular Weight : 273.28 g/mol
  • CAS Number : 2566-19-0

The compound features a benzyloxycarbonyl group that enhances its stability and bioavailability, making it suitable for therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with prolyl endopeptidase (PEP), an enzyme involved in the metabolism of neuroactive peptides. Inhibition of PEP can lead to increased levels of neuropeptides, which are crucial for cognitive functions and may have implications for treating neurodegenerative disorders.

Neuroprotective Effects

Research indicates that compounds like this compound can inhibit PEP, thereby enhancing the availability of neuropeptides such as substance P and alpha-melanocyte-stimulating hormone (α-MSH). These neuropeptides are associated with memory and learning processes. For instance, studies have shown that PEP inhibitors can restore memory function in models of cognitive impairment .

Antimicrobial Properties

Proline-rich peptides, including derivatives like this compound, exhibit antimicrobial activity against various pathogens. The incorporation of proline into peptide sequences enhances their ability to disrupt bacterial membranes, making them effective against antibiotic-resistant strains .

Study on Neuroprotective Action

A study conducted by Bellemère et al. (2003) explored the effects of a similar PEP inhibitor on the degradation of neuropeptides in rat brains. The findings suggested that inhibition of PEP resulted in significant increases in the levels of substance P and α-MSH, which correlated with improved cognitive performance in memory tasks .

Antimicrobial Activity Assessment

Li et al. (2014) demonstrated that proline-rich antimicrobial peptides showed enhanced activity against Gram-negative bacteria compared to their proline-free counterparts. The structural properties conferred by proline were linked to increased membrane destabilization capabilities, suggesting potential applications for this compound as a therapeutic agent against resistant bacterial strains .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
This compoundInhibits PEP; enhances neuropeptide levelsBellemère et al. (2003)
S 17092PEP inhibitor; cognitive enhancementBellemère et al. (2003)
Proline-rich antimicrobial peptidesAntibacterial activityLi et al. (2014)

Q & A

What are the recommended synthetic strategies for synthesizing 1-[(Benzyloxy)carbonyl]-L-prolyl-L-serylglycine to ensure high purity and yield?

Answer:
Solid-phase peptide synthesis (SPPS) using the Fmoc/t-Bu strategy is optimal. The benzyloxycarbonyl (Cbz) group is introduced via reaction with benzyl chloroformate under basic conditions (e.g., NaHCO₃). Post-synthesis, reverse-phase HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA) ensures purification. Yield optimization requires strict control of coupling reagents (e.g., HBTU/HOBt) and monitoring via ninhydrin or Kaiser tests for unreacted amines .

How should researchers handle and store this compound to maintain stability?

Answer:
Store lyophilized peptide at -20°C in airtight, light-protected containers. For solutions, use anhydrous DMF or DMSO, aliquot to minimize freeze-thaw cycles, and avoid prolonged exposure to moisture. The Cbz group’s benzyl ester moiety is sensitive to hydrogenolysis, so catalytic hydrogenation (Pd/C) must be performed in controlled environments for deprotection .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Answer:
High-resolution mass spectrometry (HRMS) confirms molecular weight (±1 ppm). NMR (¹H, ¹³C, and 2D COSY/HSQC) resolves stereochemistry and proline ring puckering. Circular dichroism (CD) spectroscopy assesses secondary structure, particularly proline-induced polyproline II helices. Analytical HPLC (>95% purity) with UV detection (214 nm) verifies homogeneity .

How does the presence of the Cbz group influence the peptide’s stability under radical-generating conditions?

Answer:
The Cbz group’s aromatic ring stabilizes radical intermediates through π-electron interactions, as observed in gas-phase studies of prolyl-glycyl-glycine radical cations. Radicals preferentially localize at proline residues due to their cyclic structure, which restricts conformational mobility. Stability assays under UV/ozone exposure or Fenton reaction conditions (Fe²⁺/H₂O₂) are recommended for empirical validation .

What computational methods can predict the conformational dynamics of this compound in solution?

Answer:
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields, parameterized for proline’s ring puckering and serine’s hydroxyl interactions, provide insights. Solvent models (TIP3P water) improve accuracy. Validate simulations with NMR-derived NOE restraints and J-coupling constants. DFT calculations (B3LYP/6-31G*) predict electronic properties of the Cbz group .

What are common challenges in the purification of Cbz-protected peptides, and how can they be addressed?

Answer:
The hydrophobic Cbz group increases peptide retention on reverse-phase columns, requiring steep acetonitrile gradients (20–60% over 30 min). Co-elution of diastereomers (e.g., from proline epimerization) is mitigated by low-temperature HPLC. For scale-up, flash chromatography with silica gel (ethyl acetate/hexane) pre-purifies crude peptides .

How do variations in solvent systems affect the coupling efficiency during the synthesis of this compound?

Answer:
Polar aprotic solvents (DMF, NMP) enhance coupling efficiency by solubilizing protected amino acids. Additives like HOBt reduce racemization during serine incorporation. Prolonged exposure to DCM during resin swelling reduces steric hindrance. Solvent-free microwave-assisted synthesis improves reaction rates but requires empirical optimization .

What experimental designs are recommended to resolve contradictory data on the peptide’s biological activity in enzymatic assays?

Answer:
Use orthogonal assays (e.g., fluorescence quenching, SPR, and MALDI-TOF) to confirm enzyme binding. Control for Cbz group interference by comparing activity before/after deprotection. Statistical validation (e.g., triplicate repeats, ANOVA) and negative controls (scrambled sequences) isolate specific interactions .

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